molecular formula C11H18O2 B13567456 tert-Butyl 4,4-dimethylpent-2-ynoate CAS No. 83747-02-8

tert-Butyl 4,4-dimethylpent-2-ynoate

Cat. No.: B13567456
CAS No.: 83747-02-8
M. Wt: 182.26 g/mol
InChI Key: ZIJPZRKTYWGAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4,4-dimethylpent-2-ynoate: is an organic compound with the molecular formula C11H18O2 . It is a member of the ester family and is characterized by the presence of a tert-butyl group and a terminal alkyne. This compound is often used in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4,4-dimethylpent-2-ynoate can be synthesized through various methods. One common route involves the esterification of 4,4-dimethylpent-2-ynoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,4-dimethylpent-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: 4,4-dimethylpent-2-ynoic acid or 4,4-dimethylpent-2-one.

    Reduction: 4,4-dimethylpent-2-ene or 4,4-dimethylpentane.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 4,4-dimethylpent-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-dimethylpent-2-ynoate involves its reactivity towards various chemical reagents. The alkyne group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

  • tert-Butyl 4,4-dimethylpentanoate
  • tert-Butyl 4,4-dimethylpent-2-ene-1-oate
  • tert-Butyl 4,4-dimethylpent-2-ol

Comparison: tert-Butyl 4,4-dimethylpent-2-ynoate is unique due to the presence of both a tert-butyl group and a terminal alkyne. This combination imparts distinct reactivity compared to similar compounds, making it valuable in specific synthetic applications. For example, the alkyne group allows for cycloaddition reactions that are not possible with the corresponding alkene or alkane derivatives.

Properties

CAS No.

83747-02-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

tert-butyl 4,4-dimethylpent-2-ynoate

InChI

InChI=1S/C11H18O2/c1-10(2,3)8-7-9(12)13-11(4,5)6/h1-6H3

InChI Key

ZIJPZRKTYWGAIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.